![molecular formula C18H18N2O4S2 B3297504 2-(benzenesulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 895465-41-5](/img/structure/B3297504.png)
2-(benzenesulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Overview
Description
2-(Benzenesulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the synthesis of cyclometalated Ir(III) complexes, which are used in the production of efficient solution-processed organic light-emitting diodes . The benzenesulfonyl-functionalized 2-phenylthiazole-type ligands in these complexes can emit intense orange phosphorescence with peaks ranging from 577 to 590 nm .
Photophysical and Electroluminescence Properties
The thiazole unit in this compound can exhibit both electron-deficient and electron-rich features, providing more possibilities for shaping the photophysical and electroluminescence properties of the Ir(III) complex emitters .
Thermal Stability
The compound has been studied for its thermal stability, which is a crucial property for materials used in electronic devices .
Electrochemical Properties
The electrochemical properties of this compound have been fully studied, which is important for its application in electronic devices .
Palladium-Catalysed Direct Arylations of Thiophenes
Benzenesulfonyl chlorides, which are related to this compound, have been used in palladium-catalysed direct arylations of thiophenes . This reaction allows regioselective access to β-arylated thiophenes .
Protease Inhibition
Although not directly related to this compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, which shares the benzenesulfonyl moiety, is a specific irreversible inhibitor of serine proteases . This suggests potential applications of the compound in biological and medical research.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-10-7-11-15-17(14)20(2)18(25-15)19-16(21)12-26(22,23)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCAKVZLZCYJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)CS(=O)(=O)C3=CC=CC=C3)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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